4-Amino-6-(2-fluorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Overview
Description
4-Amino-6-(2-fluorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a useful research compound. Its molecular formula is C9H9FN4S and its molecular weight is 224.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
- Compounds synthesized from 4-amino-6-arylmethyl-3-mercapto-1,2,4-triazin-5(4H)-ones, including those with 2,4-dichloro-5-fluorophenyl and 4-fluorophenyl groups, demonstrate promising antibacterial activities at concentrations around 10 µg/mL (Holla, Bhat, & Shetty, 2003).
Antimicrobial Agents
- Several derivatives of 4-amino-6-(2-fluorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol have been synthesized and tested for their antibacterial and antifungal activities. These compounds, including Nʹ-{4-[(3-chloro-4-fluorophenyl) amino]-6-[(-aryl) amino] -1, 3, 5-triazin-2-yl} isonicotinohydrazides and N2-(Aryl)-N4, N6-dipyrimidin-2-yl-1,3,5-triazine-2,4,6-triamines, showed considerable activity against various microorganisms (Baldaniya & Patel, 2009).
Synthesis of Novel Fluorinated Compounds
- Novel fluorinated 1,5-disubstituted-1,3,5-triazepine-6,7-diones have been synthesized from this compound. These compounds, including Ru-complexes, exhibited potential activity against Cyclin-dependent kinase 2 (CDK2) in tumor cells (Bawazir & Rahman, 2020).
Anti-HIV and CDK2 Inhibition
- Fluorine substituted 1,2,4-triazinones, derived from this compound, have shown significant activity as anti-HIV-1 and CDK2 inhibitors, demonstrating both anti-HIV and anticancer activities (Makki, Abdel-Rahman, & Khan, 2014).
Antithyroidal Agents
- Derivatives of 1‐aryl‐2‐amino/hydrazino‐4‐phenyl‐1,6‐dihydro‐1,3,5‐triazine‐6‐thione, synthesized from related compounds, have shown appreciable antithyroidal activity, indicating potential medical applications (Prasad & Srivastava, 1993).
Antimicrobial and Antiviral Probes
- Synthesis of new fluorinated 1,2,4-triazino[3,4-b][1,3,4]thiadiazolones from this compound has led to compounds with potential as antimicrobial agents and antiviral probes (Makki, Rahman, & Ali, 2015).
Synthesis of Antioxidant Agents
- Novel fluorine substituted α-amino phosphonic acids containing 1,2,4-triazin-5-one moiety have been synthesized, showing potential as antioxidant agents (Makki, Abdel-Rahman, & Alharbi, 2018).
Properties
IUPAC Name |
4-amino-2-(2-fluorophenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN4S/c10-6-4-2-1-3-5(6)7-12-8(11)14-9(15)13-7/h1-4,7H,(H4,11,12,13,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZLYGDJORBFBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2NC(=S)NC(=N2)N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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